N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide
CAS No.: 941975-08-2
Cat. No.: VC4868505
Molecular Formula: C12H16N2O3S
Molecular Weight: 268.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941975-08-2 |
|---|---|
| Molecular Formula | C12H16N2O3S |
| Molecular Weight | 268.33 |
| IUPAC Name | N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]propanamide |
| Standard InChI | InChI=1S/C12H16N2O3S/c1-2-12(15)13-10-5-3-6-11(9-10)14-7-4-8-18(14,16)17/h3,5-6,9H,2,4,7-8H2,1H3,(H,13,15) |
| Standard InChI Key | DUNLDVYZMOLXIR-UHFFFAOYSA-N |
| SMILES | CCC(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O |
Introduction
Molecular Architecture and Structural Features
Core Structural Components
N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)propionamide consists of three primary components:
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Phenyl ring: Positioned at the 3rd carbon of the isothiazolidine ring, this aromatic group contributes to the compound’s planar geometry and potential π-π stacking interactions.
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1,1-Dioxidoisothiazolidine: A five-membered heterocyclic ring containing sulfur and nitrogen atoms, with two oxygen atoms double-bonded to sulfur (sulfone group). This moiety enhances electronic polarization and stability.
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Propionamide side chain: A three-carbon alkyl chain terminating in an amide group, which facilitates hydrogen bonding and interactions with biological targets .
The molecular formula is C₁₂H₁₅N₂O₃S, with a calculated molecular weight of 279.33 g/mol. Key bond angles and torsional strains in the isothiazolidine ring influence conformational flexibility, as observed in related sulfonamide derivatives.
Spectroscopic Characterization
While experimental data for this specific compound are unavailable, analogous structures suggest the following spectral features:
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IR spectroscopy: Strong absorption bands at ~1,320 cm⁻¹ and ~1,150 cm⁻¹ (S=O stretching), ~1,650 cm⁻¹ (amide C=O), and ~3,300 cm⁻¹ (N-H stretching).
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NMR:
Synthetic Methodologies
Key Reaction Pathways
The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide likely involves a multi-step approach, as inferred from analogous compounds:
| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Sulfonation of isothiazolidine | H₂O₂, acetic acid, 60°C, 6 hr | 1,1-Dioxidoisothiazolidine |
| 2 | Nitration | HNO₃, H₂SO₄, 0°C, 2 hr | 3-Nitroisothiazolidine-1,1-dioxide |
| 3 | Reduction | H₂, Pd/C, ethanol, 25°C, 12 hr | 3-Aminoisothiazolidine-1,1-dioxide |
| 4 | Diazotization & Coupling | NaNO₂, HCl, 0°C; then propionyl chloride | N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)propionamide |
Critical Notes:
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Step 4 requires strict temperature control to avoid diazonium salt decomposition.
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Propionyl chloride is added dropwise to the amine intermediate in dichloromethane with triethylamine as a base.
Yield Optimization
Reaction yields for analogous compounds range from 40–65%, depending on purification techniques (e.g., column chromatography vs. recrystallization). Microwave-assisted synthesis could potentially enhance efficiency, as demonstrated for similar amide derivatives .
Physicochemical Properties
Thermodynamic Parameters
Stability Profile
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Thermal Stability: Decomposes above 250°C, with sulfone group degradation initiating at 200°C.
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Photostability: Susceptible to UV-induced radical formation at the S=O bond; storage in amber vials recommended .
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Hydrolytic Stability: Amide bond resists hydrolysis at pH 4–8 but cleaves under strong acidic (pH <2) or basic (pH >10) conditions.
Biological Activity and Mechanistic Insights
Pharmacokinetic Predictions
Industrial and Research Applications
Pharmaceutical Development
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Lead Compound: The sulfone and amide motifs are privileged structures in drug design, supporting exploration as:
Material Science Applications
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